Methyl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the protection of the amino group using tert-butoxycarbonyl (Boc) and subsequent esterification with phenylacetic acid. Various bases have been explored for the reaction, with the best results achieved using CH3COOCs and 18-crown-6-ether in toluene as the solvent .
Molecular Structure Analysis
The molecular formula of Methyl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate is C9H17NO4. It contains an amino group protected by a Boc group, an ester group, and a phenyl ring. The stereochemistry of the compound is important for its biological activity .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including hydrolysis, esterification, and amidation. Understanding its reactivity is crucial for designing synthetic routes and exploring its applications .
Scientific Research Applications
Chemical Structure Analysis and Synthesis
Methyl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate and its derivatives have been extensively studied for their chemical structures. For instance, the diastereoselectivity of chemical reactions involving α-diazoesters and isatin imines has been confirmed, as shown in the synthesis of various ester compounds, including methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-methyl-2-oxoindolin-3-yl}-2-methoxy-2-phenylacetate (Ravikumar et al., 2015). Additionally, the synthesis of enantiomers of key amino acid fragments, such as methyl-(2 S, 8 R)-2-((tert-butoxycarbonyl)amino)-8-hydroxydecanoate, has been explored for applications in the synthesis of compounds like microsporin B (Swaroop et al., 2014).
Application in Peptide and Amino Acid Synthesis
The compound is used in the synthesis of various peptides and amino acids. For example, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate has been utilized as a building block for creating cyclopropyl-containing amino acids in protected form (Limbach et al., 2009). Similarly, amino acid-derived acetylene monomers, like N-(tert-butoxycarbonyl)-l-alanine N‘-propargylamide, have been synthesized and polymerized, demonstrating the versatility of this compound in polymer science (Gao et al., 2003).
Role in Crystal Structure and Conformation Analysis
The compound's derivatives are also used in studying crystal structures and molecular conformations. For instance, tert-Butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester has been characterized by single-crystal X-ray diffraction and density functional theory calculations, providing insights into peptide chain conformations (Ejsmont et al., 2007).
Mechanism of Action
Mode of Action
It’s known that the compound can be synthesized by simple reduction and inversion methods . The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis to protect amines .
Biochemical Pathways
The compound is involved in the synthesis of β-hydroxy acids, which are a wide range of natural products characterized by valuable chemical and medicinal properties . β-Hydroxy acid structures with long open-chain are typically present in lipids, akin to super molecules that contain depsipeptides .
Result of Action
The compound is used in the synthesis of β-hydroxy acids . These acids are present in lipids and are part of the oleophilic elements of lipopolysaccharides within cells . They are also found in a variety of biologically active depsipeptides .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the synthesis of the compound involves specific temperature conditions .
properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-11(12(16)18-4)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUHEYOGXNRVCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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